molecular formula C16H16FNO3S2 B11414680 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)thiophene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)thiophene-2-carboxamide

Cat. No.: B11414680
M. Wt: 353.4 g/mol
InChI Key: OKWVGSYUNRJKTE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a fluorobenzyl group, and a dioxidotetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Formation of the Dioxidotetrahydrothiophene Moiety: This moiety can be synthesized through the oxidation of a tetrahydrothiophene derivative using an oxidizing agent such as hydrogen peroxide.

    Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophene moiety back to its tetrahydrothiophene form.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxamide: Lacks the dioxidotetrahydrothiophene and fluorobenzyl groups, resulting in different chemical and biological properties.

    N-(3-fluorobenzyl)thiophene-2-carboxamide: Lacks the dioxidotetrahydrothiophene moiety, which may affect its reactivity and biological activity.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide: Lacks the fluorobenzyl group, which may influence its chemical stability and interactions with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H16FNO3S2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H16FNO3S2/c17-13-4-1-3-12(9-13)10-18(14-6-8-23(20,21)11-14)16(19)15-5-2-7-22-15/h1-5,7,9,14H,6,8,10-11H2

InChI Key

OKWVGSYUNRJKTE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=CS3

Origin of Product

United States

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